N-(3,4-dimethylphenyl)-N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2/c1-14-9-10-17(13-15(14)2)24(3)29(25,26)18-11-12-28-19(18)21-22-20(23-27-21)16-7-5-4-6-8-16/h4-13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPGGIGFWXZZMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide is a complex organic compound notable for its unique structural features, including a thiophene ring, an oxadiazole moiety, and a sulfonamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antibacterial research.
Chemical Structure
The IUPAC name of the compound highlights its intricate structure:
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H21N3O3S2 |
| CAS Number | 1040634-18-1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been found to inhibit key enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which play critical roles in various disease mechanisms including cancer progression and inflammation .
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects:
- Anticancer Activity : Compounds containing the 1,2,4-oxadiazole scaffold have shown significant anticancer properties. Studies have demonstrated that derivatives can inhibit cancer cell proliferation across various cell lines .
- Antibacterial Properties : The sulfonamide group is known for its antibacterial effects. This compound may act against bacterial infections by inhibiting bacterial enzyme functions .
- Antifungal Activity : Preliminary studies suggest potential antifungal properties that warrant further investigation .
Case Studies and Research Findings
Numerous studies have explored the biological activity of similar compounds and their derivatives:
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of several oxadiazole derivatives, including those similar to this compound. The results indicated that these compounds exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin against various cancer cell lines .
Case Study 2: Enzyme Inhibition
Another research effort focused on the enzyme inhibition profile of the compound. It was found to effectively inhibit carbonic anhydrase and HDACs with IC50 values in the micromolar range, indicating potential therapeutic applications in cancer treatment and metabolic disorders .
Data Table: Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural homology with a series of thiophene-sulfonamide derivatives documented in recent screening libraries. Below is a comparative analysis based on substituent variations, molecular properties, and research context.
Table 1: Key Structural and Molecular Comparisons
*Calculated molecular weight based on formula.
Key Observations:
Substituent Influence :
- The 3,4-dimethylphenyl group on the target compound introduces steric bulk and lipophilicity compared to smaller substituents like 4-chlorophenyl or 3,4-dichlorophenyl in analogs. This may enhance membrane permeability but reduce aqueous solubility .
- The phenyl group on the oxadiazole ring is conserved in the target and some analogs, whereas others feature methyl-substituted phenyl groups (e.g., 2-methylphenyl ), which could modulate electronic effects and binding interactions .
Molecular Weight Trends :
- The target compound (MW 458.52) falls within the mid-range of molecular weights (431.92–499.92) observed in this class, aligning with typical drug-like properties .
Research Context and Implications
- Biological Screening : The 15 analogs listed in are categorized as screening compounds, indicating their use in high-throughput assays to evaluate antimicrobial, anticancer, or enzymatic inhibitory activities. The target compound’s structural features position it as a candidate for similar studies .
- Oxadiazole Role: The 1,2,4-oxadiazole ring is a pharmacophoric motif known for enhancing metabolic stability and hydrogen-bonding interactions, as seen in antimicrobial agents like the cephalosporin derivative 16e () .
Q & A
Q. What structural modifications could improve pharmacokinetic properties?
- Modifications :
- Introduce hydrophilic groups (e.g., -SO₃H) on the thiophene ring to enhance solubility .
- Replace N-methyl with bulkier substituents (e.g., cyclopropyl) to slow hepatic clearance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
